N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that combines the structural features of chroman, naphthalene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the chroman-4-one derivative, which is then reacted with naphthalene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic systems.
Chroman derivatives: Compounds with similar chroman structures but different substituents.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of chroman, naphthalene, and sulfonamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZXLNYVXPTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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